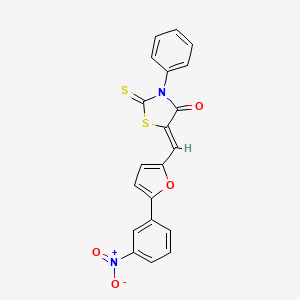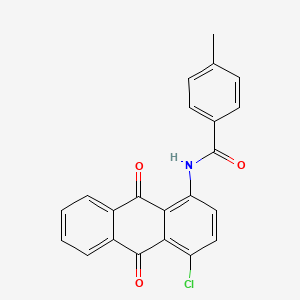
5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(3-nitrophenyl)furan-2-carbaldehyde. This intermediate is then reacted with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The thioxothiazolidinone moiety can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives.
Condensation: Various substituted thioxothiazolidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxothiazolidinone moiety could interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- **5-((5-(3-Nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- **2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- **5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one stands out due to its unique combination of a furan ring, nitrophenyl group, and thioxothiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
327038-04-0 |
|---|---|
分子式 |
C20H12N2O4S2 |
分子量 |
408.5 g/mol |
IUPAC名 |
(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12N2O4S2/c23-19-18(28-20(27)21(19)14-6-2-1-3-7-14)12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H/b18-12- |
InChIキー |
OUVKDNSZSHZDQN-PDGQHHTCSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)

![2-[2,7-bis(benzylsulfamoyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide](/img/structure/B11705063.png)
![4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine](/img/structure/B11705068.png)
![2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11705070.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11705077.png)
![N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide](/img/structure/B11705083.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[ethyl(2-naphthyl)amino]ethyl}-2-propenamide](/img/structure/B11705090.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11705091.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
